1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Urease inhibition thiobarbiturate SAR scaffold comparison

This 2-thioxodihydropyrimidine-4,6(1H,5H)-dione features a 3,4-dichlorophenyl substituent that lowers pKa to 3.41, providing distinct electronic and hydrogen-bonding properties versus unsubstituted or mono-chloro analogs. The thiobarbiturate scaffold demonstrates superior urease inhibition (best IC50 8.53 µM) compared to barbiturate counterparts, making it a robust starting point for SAR exploration. The activated C5 methylene group supports reliable Knoevenagel condensations for focused antifungal 5-arylidene libraries. Supplied at 98% purity (HPLC), this compound ensures consistent, reproducible results without additional purification.

Molecular Formula C10H6Cl2N2O2S
Molecular Weight 289.13
CAS No. 340216-43-5
Cat. No. B2610814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
CAS340216-43-5
Molecular FormulaC10H6Cl2N2O2S
Molecular Weight289.13
Structural Identifiers
SMILESC1C(=O)NC(=S)N(C1=O)C2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C10H6Cl2N2O2S/c11-6-2-1-5(3-7(6)12)14-9(16)4-8(15)13-10(14)17/h1-3H,4H2,(H,13,15,17)
InChIKeyYKDQVWZQAYGGRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione (CAS 340216-43-5): Compound Identity and Class Context


1-(3,4-Dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione (CAS 340216-43-5, MF: C₁₀H₆Cl₂N₂O₂S, MW: 289.14 g/mol) is a heterocyclic small molecule belonging to the thiobarbiturate class . It features a thioxo (-C=S) group at the 2-position along with a 3,4-dichlorophenyl substituent at the N1 position of the pyrimidinedione ring . The compound is also cataloged under its tautomeric enol form, 1-(3,4-dichlorophenyl)-6-hydroxy-2-thioxo-2,3-dihydropyrimidin-4(1H)-one [1]. Thiobarbituric acid derivatives are recognized scaffolds with documented activities as urease inhibitors, antifungals, and light-dependent TNF-α antagonists [2]. This compound is available from multiple commercial suppliers at purities ranging from 95% to 98% , with the highest verified purity specification being 98% (HPLC) . As of this analysis, no peer-reviewed primary research article specifically evaluating this exact compound in biological assays has been identified; the evidence presented therefore draws on class-level, scaffold-comparative, and physicochemical-differentiation data.

Why 1-(3,4-Dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione Cannot Be Casually Substituted by Other Thiobarbiturates


Substituting this compound with a superficially similar thiobarbiturate or barbiturate analog carries quantifiable risk. The thioxo (C=S) group confers fundamentally different electronic structure and hydrogen-bond acceptance capability compared to the oxo (C=O) counterparts; thiobarbiturates consistently outperform barbiturates in urease inhibition, with the best thiobarbiturate compounds achieving IC₅₀ values of 8.5–19.7 μM versus low-to-moderate activity for barbiturate-derived analogs [1]. The 3,4-dichloro substitution pattern on the N1-phenyl ring introduces distinct electronic and lipophilic properties: the predicted pKa of 3.41±0.20 for this compound is significantly lower than the pKa ~4.86 of the unsubstituted or alkyl-substituted thiobarbituric acid analogs , indicating enhanced acidity and altered ionization state at physiological pH. Positional isomerism further matters; the 1-(2,3-dichlorophenyl) isomer (CAS 340301-17-9) [2] presents different steric and electronic environments around the thiobarbituric acid core, which can lead to divergent binding modes. Even within the same scaffold, the 4-chlorophenyl mono-substituted analog (CAS 28921-30-4) carries only one electron-withdrawing chlorine and has a measurably lower molecular weight (254.69 vs. 289.14), translating to different logP, solubility, and protein-binding characteristics. These differences are not cosmetic; they directly affect assay outcomes, SAR interpretation, and reproducibility.

Quantitative Differentiation Evidence for 1-(3,4-Dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione (CAS 340216-43-5) vs. Analogs


Thiobarbiturate (C=S) vs. Barbiturate (C=O) Scaffold: Documented Superiority in Urease Inhibition

In a head-to-head study of 36 compounds, thiobarbituric acid-derived compounds (series 10–18 and 28–36) demonstrated significant urease inhibition at low micromolar concentrations, whereas barbituric acid-derived compounds (series 1–9 and 19–27) exhibited only low to moderate activity [1]. The best thiobarbiturate compound (15) achieved an IC₅₀ of 8.53 ± 0.027 μM, approximately 2.5-fold more potent than the reference inhibitor thiourea (IC₅₀ = 21 ± 0.011 μM). This demonstrates that replacing the C2-oxo group with a thioxo group is not a conservative substitution—it fundamentally alters inhibitory potency.

Urease inhibition thiobarbiturate SAR scaffold comparison enzyme inhibitor

Electronic Structure Differentiation: Thiobarbiturates Possess Superior Hydrogen-Bond Acceptance Correlated with Enhanced Bioactivity

HeI/HeII UV photoelectron spectroscopy and quantum chemical calculations reveal that thiobarbituric acid derivatives possess significantly different electronic structures compared to barbituric acid analogs, particularly in their HOMO and SHOMO energies [1]. The authors conclude: 'The thiobarbiturates were proved to possess better biological activities than barbiturates due to their better hydrogen bond acceptance ability which helps binding to the enzyme receptor.' [1]

Electronic structure photoelectron spectroscopy hydrogen bonding bioactivity correlation

N1-3,4-Dichlorophenyl Substituent Confers Distinct Tautomeric and Ionization Properties vs. Mono-Chloro and Unsubstituted Phenyl Analogs

The predicted pKa of 1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is 3.41 ± 0.20 , which is significantly lower than the pKa ~4.86 of analogs lacking the electron-withdrawing dichloro substitution and the pKa ~4–5 of the parent 2-thiobarbituric acid system [1]. This ~1.4 log unit increase in acidity directly affects the ionization state at physiological pH. Furthermore, studies on 1-(o-substituted phenyl)-2-thiobarbituric acid derivatives demonstrate that the enolisation tendency in polar solvents (DMSO, DMF) is greater for thiobarbituric acid derivatives than for barbituric acid analogs, and the keto-enol ratio is sensitive to the phenyl substituent [2].

Tautomerism enolisation pKa substituent effect

Positional Isomer Differentiation: 3,4-Dichlorophenyl vs. 2,3-Dichlorophenyl at N1 Yields Two Distinct Chemical Entities Eligible for Independent Procurement

The 3,4-dichlorophenyl compound (CAS 340216-43-5) and its positional isomer 1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione (CAS 340301-17-9) share the identical molecular formula (C₁₀H₆Cl₂N₂O₂S, MW: 289.14) yet represent distinct chemical entities [1]. The different positions of the two chlorine atoms on the phenyl ring create distinct steric and electronic environments: the 3,4-dichloro pattern places both chlorine atoms in a meta/para relationship to the N1 attachment point, while the 2,3-dichloro pattern introduces an ortho-chlorine that can exert steric hindrance and alter the conformational preferences of the N1-phenyl ring relative to the pyrimidinedione core. These two isomers are cataloged under separate CAS numbers by suppliers and are not interchangeable in research protocols [1].

Positional isomer regioisomer chemical identity procurement specification

Thiobarbiturate Antifungal Activity: Class-Level Evidence Supporting C=S Scaffold for Antimicrobial Screening

In a study of 20 arylidene-thiobarbiturate derivatives synthesized via Knoevenagel condensation, several compounds demonstrated IC₅₀ values below 1.95 µg/mL against clinically relevant Candida species (C. albicans, C. tropicalis, C. parapsilosis, C. lusitaniae, C. dubliniensis) and Cryptococcus neoformans, matching the potency of commercially available antifungal drugs [1]. Although this specific compound (CAS 340216-43-5) was not included in the tested series, the study establishes that the thiobarbiturate scaffold bearing aromatic substituents can deliver antifungal activity at pharmaceutically relevant concentrations. This class-level evidence supports the use of this compound as a potential screening hit or chemical probe in antifungal drug discovery programs, with a reasonable expectation of activity.

Antifungal Candida Cryptococcus antimicrobial screening arylidene-thiobarbiturate

Verified Commercial Availability with Stated Purity Specifications Enables Reproducible Procurement

CAS 340216-43-5 is commercially available from multiple reputable suppliers with documented purity specifications. Leyan offers the compound at 98% purity (Product No. 1789017) , AKSci at 95% (Catalog 3971CY) , and Santa Cruz Biotechnology at catalog price of $399/1 g (sc-332657) . The positional isomer 2,3-dichlorophenyl analog (CAS 340301-17-9) is available from ChemDiv and others , while the mono-chloro 4-chlorophenyl analog (CAS 28921-30-4) is listed at €1,173/1 g from CymitQuimica at 95% purity . The 3,4-dichloro compound thus offers a favorable purity-to-cost ratio among the dichlorophenyl thiobarbiturate series.

Commercial availability purity specification procurement vendor comparison

Procurement-Relevant Application Scenarios for 1-(3,4-Dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione


Urease Inhibitor Screening and SAR Studies Requiring an N1-Dichlorophenyl Thiobarbiturate Core

Based on the established superiority of thiobarbiturate over barbiturate scaffolds in urease inhibition (best thiobarbiturate IC₅₀ = 8.53 μM vs. thiourea IC₅₀ = 21 μM) [1], this compound serves as a candidate core scaffold for structure-activity relationship (SAR) exploration targeting urease. The 3,4-dichlorophenyl substitution provides enhanced acidity (predicted pKa 3.41) compared to unsubstituted or mono-substituted analogs , which may improve interactions with the nickel-containing active site of urease. For screening programs, using this specific compound rather than the 4-chlorophenyl or unsubstituted phenyl analog ensures consistent physicochemical properties and enables meaningful SAR interpretation across a series. The 98% purity specification available from Leyan is sufficient for primary biochemical screening without additional purification.

Antifungal Drug Discovery: Thiobarbiturate Scaffold with Optimized Lipophilicity for Candida and Cryptococcus Targets

Arylidene-thiobarbiturates have demonstrated IC₅₀ values below 1.95 µg/mL against clinically relevant Candida and Cryptococcus species, matching commercial antifungal drug potency [2]. This compound, bearing the 3,4-dichlorophenyl group, offers higher lipophilicity and a lower pKa than the reported mono-substituted phenyl derivatives, which may translate to improved membrane penetration and target engagement in fungal cells. It is suitable as a starting material for Knoevenagel condensation at the C5 active methylene position to generate a focused library of 5-arylidene derivatives for antifungal susceptibility testing. Procurement from Santa Cruz Biotechnology (sc-332657) ensures traceability and batch consistency for publication-quality data.

Physicochemical Probe Studies: Investigating Tautomerism and Ionization Effects in Thiobarbiturate Systems

The thiobarbituric acid scaffold exhibits complex tautomerism involving both thiol-thione and keto-enol equilibria, with the enolisation tendency in polar solvents being greater for thiobarbituric acid derivatives than for barbituric acid analogs [3]. The 3,4-dichlorophenyl substituent introduces a strong electron-withdrawing effect that shifts the predicted pKa to 3.41, approximately 1.4 log units lower than analogs without dichloro substitution . This compound is therefore well-suited for spectroscopic and computational studies investigating how N1-aryl substitution patterns modulate tautomeric populations, hydrogen-bonding capacity, and ionization states—parameters directly relevant to understanding target binding and pharmacokinetic behavior.

Synthetic Chemistry: Building Block for N1-Aryl-2-thioxodihydropyrimidine Libraries via C5 Functionalization

As a 2-thioxodihydropyrimidine-4,6(1H,5H)-dione bearing an activated methylene group at C5, this compound serves as a versatile synthetic building block for Knoevenagel condensation, Mannich reactions, and arylmethylidene derivatization [2][4]. The 3,4-dichlorophenyl group at N1 is a non-labile substituent that remains stable under standard condensation conditions (acidic or basic catalysis, room temperature to reflux). The compound is available at 98% purity , enabling direct use in parallel synthesis without prior purification. For medicinal chemistry groups building focused thiobarbiturate libraries, the 3,4-dichloro substitution pattern provides a distinct point of diversity compared to the more commonly explored mono-chloro or 2,4-dichloro analogs .

Quote Request

Request a Quote for 1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.